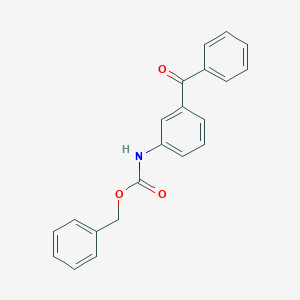![molecular formula C15H17NO3S B263214 N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide, also known as EPTC, is an herbicide that is commonly used in agriculture to control weeds. EPTC belongs to the thiocarbamate family of herbicides and is known for its selective control of grassy weeds.
Mecanismo De Acción
The mechanism of action of N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This compound binds to the ACC enzyme, preventing the enzyme from functioning properly and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms if it enters waterways. This compound has also been shown to have some phytotoxicity to certain crops, especially at high application rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective control of grassy weeds makes it a valuable tool in weed management. However, its potential phytotoxicity to certain crops and its toxicity to aquatic organisms must be considered when conducting experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide. One area of interest is the development of new formulations of this compound that are more effective and less toxic to non-target organisms. Another area of interest is the study of this compound's potential use as a fungicide and insecticide. Additionally, the development of new herbicides with different modes of action could help to reduce the potential for weed resistance to this compound.
Métodos De Síntesis
The synthesis of N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with thiophosgene to form this compound. The reaction is carried out in the presence of a base and a solvent.
Aplicaciones Científicas De Investigación
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops such as corn, soybeans, and wheat. This compound has also been studied for its potential use as a pre-emergent herbicide in turfgrass management. In addition to its herbicidal properties, this compound has been studied for its potential use as a fungicide and an insecticide.
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NO3S/c1-2-18-12-6-3-4-7-13(12)19-10-9-16-15(17)14-8-5-11-20-14/h3-8,11H,2,9-10H2,1H3,(H,16,17) |
Clave InChI |
HIPDYHMVCYQJSX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(=O)C2=CC=CS2 |
SMILES canónico |
CCOC1=CC=CC=C1OCCNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)
![ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B263153.png)
![5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)